Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate
Description
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate is a calcium salt of a modified lysine derivative, where the N6-amino group of L-lysine is acylated with a stearyl (C18) chain via a ketone linkage.
Key structural features include:
Properties
CAS No. |
61745-57-1 |
|---|---|
Molecular Formula |
C24H46CaN2O3 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
calcium;(2S)-2-amino-6-(1-oxidooctadecylideneamino)hexanoate |
InChI |
InChI=1S/C24H48N2O3.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-21-18-17-19-22(25)24(28)29;/h22H,2-21,25H2,1H3,(H,26,27)(H,28,29);/q;+2/p-2/t22-;/m0./s1 |
InChI Key |
UYAUQVXMGSMQDX-FTBISJDPSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Ca+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Reaction with Calcium Hydroxide
-
- An alkaline aqueous solution of L-lysine is prepared.
- Calcium hydroxide is added to this solution in a molar ratio of at least 0.5 moles of calcium hydroxide per mole of lysine.
- The reaction is typically conducted at room temperature with stirring to ensure complete dissolution.
- After the reaction, any undissolved calcium hydroxide is filtered out.
- The resulting solution is evaporated to obtain solid Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate.
-
- Temperature: Room temperature (20°C to 75°C).
- Agitation: Continuous stirring during dissolution.
Yield : This method generally yields a high purity product when performed correctly, minimizing the presence of unreacted lysine.
Method B: Flash Vaporization
-
- A mixture of L-lysine and calcium hydroxide is prepared in an aqueous solution.
- The solution undergoes flash vaporization under reduced pressure, which helps in concentrating the product while minimizing thermal degradation.
-
- Temperature: Controlled below boiling point to prevent lysine decomposition.
- Pressure: Reduced pressure to facilitate vaporization at lower temperatures.
Method C: Precipitation Technique
-
- A solution containing L-lysine and a source of calcium ions (such as calcium chloride) is prepared.
- The solution is adjusted to alkaline conditions using sodium hydroxide or another base.
- This compound precipitates out of solution and can be collected by filtration.
-
- pH Adjustment: Alkalinity must be carefully controlled to ensure precipitation occurs effectively.
After synthesis, the compound must be characterized and purified to confirm its identity and remove impurities:
Characterization Techniques
Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure and confirms the presence of long-chain fatty acids attached to lysine.
Purification Methods
Filtration : To remove undissolved solids after synthesis.
Crystallization : Enhances purity by allowing for the separation of this compound from other potential contaminants.
The preparation of this compound involves straightforward chemical reactions that can be optimized for yield and purity through careful control of reaction conditions. The choice of method can depend on available resources, desired purity levels, and specific application requirements. Further research may explore alternative synthesis routes or modifications to enhance the efficiency and sustainability of production processes.
| Method | Key Steps | Yield Potential | Purification Required |
|---|---|---|---|
| Direct Reaction | Reacting L-lysine with calcium hydroxide | High | Yes |
| Flash Vaporization | Concentrating via vaporization under reduced pressure | Moderate | Yes |
| Precipitation | Precipitating from an alkaline solution | Variable | Yes |
Chemical Reactions Analysis
Types of Reactions
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The lysine moiety can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lipid biochemistry and the behavior of modified amino acids.
Biology: The compound is investigated for its role in cellular processes and membrane structure.
Medicine: Research explores its potential effects on the immune system and its ability to enhance the phagocytic function of reticulo-endothelial cells.
Industry: It is utilized in the production of various lipid-based products, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate involves its interaction with cellular membranes and lipid metabolism pathways. It is known to increase the phagocytic function of reticulo-endothelial cells, which play a crucial role in the immune response. The molecular targets and pathways involved include lipid transport proteins and enzymes involved in lipid metabolism.
Comparison with Similar Compounds
Calcium Lysinate (CAS 6150-68-1)
Calcium lysinate consists of two L-lysine molecules complexed with a calcium ion. Unlike the target compound, it lacks the hydrophobic C18 chain, resulting in distinct physicochemical properties:
| Property | Calcium Lysinate | Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate |
|---|---|---|
| Molecular Formula | 2C₆H₁₃N₂O₂·Ca | ~C₂₄H₄₆CaN₂O₃ |
| Hydrophobicity | High hydrophilicity | Amphiphilic (hydrophilic + C18 chain) |
| Solubility | Water-soluble | Likely low aqueous solubility |
| Applications | Nutritional supplements, metal chelation | Drug delivery, surfactants, lipid-based formulations |
Calcium lysinate is widely used in multivitamin supplements (e.g., 12.5 mg/tablet in ), whereas the C18-modified derivative may enhance bioavailability of lipophilic drugs due to its amphiphilic nature .
N6-(1-oxohexadecyl)-L-lysine (CAS 59012-43-0)
This compound shares structural similarity with the target molecule but features a shorter C16 chain and lacks the calcium counterion:
| Property | N6-(1-oxohexadecyl)-L-lysine | This compound |
|---|---|---|
| Molecular Formula | C₂₂H₄₄N₂O₃ | ~C₂₄H₄₆CaN₂O₃ |
| Molecular Weight | 384.6 g/mol | ~426.6 g/mol (estimated) |
| Charge | Neutral (free carboxylic acid) | Anionic (carboxylate) + Ca²⁺ |
| Bioactivity | Amino acid derivative for lipid conjugation | Enhanced stability via calcium coordination |
Biological Activity
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate, a compound with the CAS number 61745-57-1, is a calcium salt of N6-(1-oxooctadecyl)-L-lysine. Its unique structure, which includes a long-chain fatty acid moiety, contributes to its biological activity, particularly in biomedical applications such as drug delivery and tissue engineering. This article delves into the compound's biological properties, supported by data tables, case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C48H94CaN4O6 |
| Molecular Weight | 863.361 g/mol |
| CAS Number | 61745-57-1 |
| EINECS | 262-948-3 |
This compound exhibits several biological activities attributed to its structural characteristics:
- Antibacterial Activity : The compound has shown significant antibacterial properties, which are crucial for applications in wound healing and infection control. Studies have indicated that it can effectively inhibit bacterial growth and biofilm formation, making it suitable for use in medical devices and coatings.
- Osteogenic Potential : Research indicates that this compound promotes osteogenic differentiation in stem cells. It enhances the proliferation and mineralization of osteoblasts, which are essential for bone formation. This property is particularly beneficial in regenerative medicine and orthopedic applications.
- Drug Delivery Systems : The lipophilic nature of the fatty acid chain allows for efficient encapsulation of hydrophobic drugs. This compound can form nanoparticles that improve the solubility and bioavailability of therapeutic agents.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial colonies when treated with the compound, suggesting its potential as an antimicrobial agent in clinical settings.
Study 2: Osteogenic Differentiation
In vitro experiments involving human periodontal ligament stem cells (PDLSCs) revealed that treatment with this compound led to increased alkaline phosphatase (ALP) activity and mineral deposition. These findings were corroborated by histological analyses showing enhanced bone regeneration in a rat model with periodontal defects.
Research Findings
Recent publications highlight the multifaceted applications of this compound:
- Biocompatibility : Studies have confirmed that this compound exhibits favorable biocompatibility profiles, making it suitable for use in various biomedical applications.
- Controlled Release : Research into drug release kinetics indicates that formulations containing this compound can achieve controlled release profiles, enhancing therapeutic efficacy while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate, and how can its structural integrity be validated?
- Methodological Answer : Synthesis typically involves acylating L-lysine with stearic acid (1-oxooctadecanoic acid) followed by calcium salt formation. Structural validation requires:
- Nuclear Magnetic Resonance (NMR) : To confirm the acylation site (N6-position) and assess purity .
- Mass Spectrometry (MS) : For molecular weight confirmation and detection of byproducts.
- X-ray Crystallography : To resolve the coordination geometry of the calcium ion, which is critical for understanding its reactivity .
- Data Table :
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Confirm acylation site | Chemical shifts (δ 1.2-2.5 ppm for stearoyl chain) |
| ESI-MS | Molecular ion detection | m/z ~607.9 (calculated for C₃₀H₅₈CaN₂O₄) |
| FT-IR | Functional group analysis | Peaks at 1640 cm⁻¹ (amide C=O) |
Q. How should researchers design experiments to assess the compound’s solubility and stability in aqueous matrices?
- Methodological Answer : Use a pH-dependent solubility assay :
Prepare buffers across pH 2–12.
Measure saturation concentrations via UV-Vis spectroscopy (λmax ~210 nm for amide bonds).
Assess stability via HPLC over 24–72 hours to track decomposition products .
- Key Considerations : Ionic strength and temperature must be controlled to mimic physiological or environmental conditions .
Advanced Research Questions
Q. What theoretical frameworks guide the study of this compound’s interaction with lipid bilayers or proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields like CHARMM36 to model interactions with phospholipid membranes. Parameters for the stearoyl chain and calcium coordination must be validated against experimental data .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with model proteins (e.g., albumin). A negative ΔG and exothermic profile suggest spontaneous binding .
Q. How can researchers resolve contradictions in data regarding the compound’s chelation behavior with divalent cations?
- Methodological Answer :
Comparative Chelation Assays : Test affinity for Ca²⁺, Mg²⁺, and Zn²⁺ using competitive EDTA titration monitored by atomic absorption spectroscopy (AAS).
Theoretical Justification : Refer to Hard-Soft Acid-Base (HSAB) theory—calcium’s borderline softness may explain preferential binding under specific conditions .
- Example Workflow :
- Prepare equimolar solutions of Ca²⁺/Mg²⁺.
- Add the compound and measure free ion concentration via AAS.
- Calculate selectivity coefficients (log K) to identify dominance trends.
Q. What advanced techniques are recommended for probing the compound’s role in modulating calcium-dependent signaling pathways?
- Methodological Answer :
- Fluorescent Calcium Imaging : Use Fura-2 AM dye in cell cultures to track intracellular Ca²⁺ flux upon compound exposure.
- CRISPR-Cas9 Knockout Models : Target calcium channels (e.g., TRPV6) to isolate the compound’s mechanism from endogenous pathways .
Methodological Best Practices
- Quality Control : Ensure batch-to-batch consistency using TLC or HPLC (retention time ±2%) .
- Ethical Compliance : Adhere to institutional guidelines for handling metal-organic compounds, particularly waste disposal .
- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories with metadata on instrumentation parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
